3,4-Dichloro-1-benzothiophene-2-carbonyl chloride

Vue d'ensemble

Description

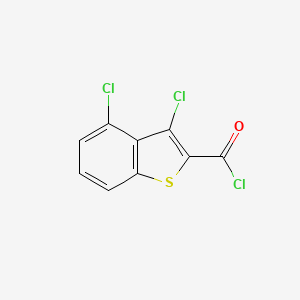

3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H3Cl3OS It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and chlorine atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride typically involves the chlorination of 1-benzothiophene-2-carbonyl chloride. The process can be carried out using thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

Starting Material: 1-Benzothiophene-2-carbonyl chloride

Chlorinating Agent: Thionyl chloride (SOCl2)

Reaction Conditions: Reflux

The reaction yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dichloro-1-benzothiophene-2-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, tetrahydrofuran), mild heating

Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran), low temperature

Oxidation: Oxidizing agents (H2O2), solvents (acetic acid, water), room temperature

Major Products Formed

Substitution: Various substituted benzothiophene derivatives

Reduction: 3,4-Dichloro-1-benzothiophene-2-methanol

Oxidation: 3,4-Dichloro-1-benzothiophene-2-sulfoxide or sulfone

Applications De Recherche Scientifique

Medicinal Chemistry

3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is primarily studied for its potential therapeutic applications:

- OGG1 Inhibition : This compound acts as an inhibitor of 8-oxoguanine DNA glycosylase (OGG1), an enzyme critical for DNA repair. By inhibiting OGG1, it increases levels of oxidative DNA damage, which can be exploited in cancer therapies where DNA repair pathways are targeted.

- Anticancer Research : Studies have shown that this compound may enhance the cytotoxic effects of chemotherapeutic agents by inducing DNA damage selectively in cancer cells. For example, treatment with this compound has resulted in increased levels of 8-oxoguanine in DNA, correlating with reduced cell viability in various cancer cell lines.

Biological Research

The compound is also utilized in biological studies to understand the mechanisms of oxidative stress and DNA repair:

- Oxidative Stress Studies : It serves as a valuable tool for elucidating the role of oxidative DNA damage in various diseases. By studying its effects on cellular mechanisms, researchers can gain insights into disease progression and potential therapeutic strategies.

- Genotoxicity Studies : In vitro studies have assessed the genotoxic potential of this compound. While it induces DNA damage through OGG1 inhibition, further research is necessary to fully understand its safety profile and potential off-target effects.

Case Study 1: Anticancer Effects

A study conducted on different cancer cell lines demonstrated that treatment with this compound led to increased oxidative DNA damage. This suggests that the compound may enhance the effectiveness of existing chemotherapeutics by compromising the integrity of cancer cell DNA.

Case Study 2: Mechanism of Action

Research focusing on the mechanism of action revealed that the primary effect of this compound involves binding to the active site of OGG1, thereby preventing the excision of 8-oxoguanine lesions from DNA. This accumulation of lesions can trigger apoptosis or senescence in cancerous cells, making it a promising candidate for therapeutic development.

Mécanisme D'action

The mechanism of action of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of chlorine atoms and the carbonyl group can enhance its binding affinity to target molecules, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Benzothiophene-2-carbonyl chloride: Lacks the chlorine substituents, leading to different reactivity and applications.

3-Chloro-1-benzothiophene-2-carbonyl chloride: Contains only one chlorine atom, resulting in distinct chemical properties.

4-Chloro-1-benzothiophene-2-carbonyl chloride: Similar to the above compound but with the chlorine atom in a different position.

Uniqueness

3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is unique due to the presence of two chlorine atoms at the 3 and 4 positions of the benzothiophene ring. This structural feature imparts specific reactivity and properties, making it valuable for targeted synthetic applications and research studies.

Activité Biologique

3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

This compound is characterized by its benzothiophene moiety, which contributes to its chemical reactivity and biological interactions. The presence of chlorine atoms enhances its electrophilic character, making it a suitable candidate for various biochemical applications.

The primary mechanism of action involves the inhibition of specific enzymes and pathways:

- Inhibition of BCKD Kinase : This compound acts as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase (BCKD) kinase. By inhibiting BCKD kinase, it promotes the dissociation of this enzyme from the BCKD complex, leading to increased activity of the BCKD complex and reduced levels of branched-chain amino acids (BCAAs) in plasma.

- OGG1 Inhibition : As an OGG1 inhibitor, this compound is involved in DNA repair mechanisms. It binds to the active site of OGG1, preventing the excision of 8-oxoguanine, a common oxidative DNA lesion.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

- Antimicrobial Activity : Preliminary studies indicate that related compounds can inhibit bacterial growth. For example, a structurally similar compound was effective against Staphylococcus aureus at concentrations as low as 19 parts per million .

- Cancer Research : The compound's ability to modulate metabolic pathways makes it a candidate for cancer treatment research. By affecting BCAA metabolism, it may influence tumor growth and survival.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

Pharmacokinetics

Pharmacokinetic studies suggest that this compound possesses favorable properties for oral administration and exhibits metabolic stability. This stability is crucial for maintaining therapeutic levels in biological systems over extended periods.

Propriétés

IUPAC Name |

3,4-dichloro-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl3OS/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABCCQHAVXFNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346814 | |

| Record name | 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34576-86-8 | |

| Record name | 3,4-Dichlorobenzo[b]thiophene-2-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34576-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.